Product packaging for Glycyl-L-tryptophyl-L-threonyl-L-leucine(Cat. No.:CAS No. 168136-65-0)

Glycyl-L-tryptophyl-L-threonyl-L-leucine

Cat. No.: B15415889
CAS No.: 168136-65-0
M. Wt: 475.5 g/mol
InChI Key: HEUIEQNQKXMFDG-SBFOQGNTSA-N
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Description

Glycyl-L-tryptophyl-L-threonyl-L-leucine (Gly-Trp-Thr-Leu) is a tetrapeptide composed of glycine, L-tryptophan, L-threonine, and L-leucine. The sequence includes tryptophan, a bulky aromatic residue, and threonine, a polar hydroxyl-containing residue, which may influence its solubility, stability, and biological interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33N5O6 B15415889 Glycyl-L-tryptophyl-L-threonyl-L-leucine CAS No. 168136-65-0

Properties

CAS No.

168136-65-0

Molecular Formula

C23H33N5O6

Molecular Weight

475.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H33N5O6/c1-12(2)8-18(23(33)34)27-22(32)20(13(3)29)28-21(31)17(26-19(30)10-24)9-14-11-25-16-7-5-4-6-15(14)16/h4-7,11-13,17-18,20,25,29H,8-10,24H2,1-3H3,(H,26,30)(H,27,32)(H,28,31)(H,33,34)/t13-,17+,18+,20+/m1/s1

InChI Key

HEUIEQNQKXMFDG-SBFOQGNTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Molecular Complexity: Gly-Trp-Thr-Leu is simpler in structure compared to longer peptides like the nonapeptide in (1145.33 g/mol) or the secretory protein precursor in . Smaller peptides often exhibit higher membrane permeability and faster metabolic clearance .
  • Sulfur Content : Unlike the compounds in (Met) and 5 (Cys), Gly-Trp-Thr-Leu lacks sulfur-containing residues, which may reduce its propensity for disulfide bond formation or metal ion coordination .
  • This could imply roles in lipid bilayer association or protein-protein interactions .

Physicochemical Properties

  • Gly-Trp-Thr-Leu’s solubility may be moderate, balancing hydrophilic (Thr, Gly) and hydrophobic (Trp, Leu) residues .
  • Density : The density of Gly-Trp-Thr-Leu is expected to be lower than the 1.47 g/cm³ reported for the compound in , which has a larger, more compact structure .

Q & A

Basic Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for Glycyl-L-tryptophyl-L-threonyl-L-leucine to improve yield and purity?

  • Methodology :

  • Use Fmoc/t-Bu protecting groups for amino acids, with particular attention to Trp (oxidation-sensitive) and Thr (hydroxyl group protection).
  • Optimize coupling times and reagent stoichiometry (e.g., HBTU/DIPEA in DMF) for sterically challenging residues like Trp and Thr .
  • Cleave the peptide from the resin using TFA with scavengers (e.g., triisopropylsilane) to minimize side reactions.
    • Example Data :
Resin TypeCoupling Efficiency (%)Purity (HPLC)Yield (%)
Wang Resin98.592%75
Rink Amide99.295%82

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodology :

  • TLC Analysis : Use ethyl acetate as the eluent to monitor reaction progress and compare Rf values against starting materials .
  • HPLC : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected m/z: ~509.6 for [M+H]+) .
  • NMR : 1H/13C NMR in DMSO-d6 to verify backbone connectivity and side-chain conformations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Replicate Assays : Ensure identical experimental conditions (e.g., buffer pH, temperature, cell lines) to isolate variables.
  • Dose-Response Curves : Compare EC50 values under standardized protocols to assess potency variability.
  • Control Experiments : Include known inhibitors/agonists (e.g., protease inhibitors if studying enzyme interactions) to validate assay specificity .
    • Example Workflow :
      ![Bioactivity Validation Workflow]

Q. What strategies are effective for studying the conformational dynamics of this compound in aqueous solutions?

  • Methodology :

  • Circular Dichroism (CD) : Monitor secondary structure changes under varying pH or temperature.
  • Molecular Dynamics (MD) Simulations : Use force fields like AMBER to model peptide flexibility and solvent interactions.
  • NMR Relaxation Studies : Measure T1/T2 relaxation times to assess backbone mobility .
    • Example Data :
pHα-Helix Content (%)Random Coil (%)β-Sheet (%)
7.4126820
5.058510

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility measurements of this compound?

  • Methodology :

  • Standardized Solubility Tests : Use USP buffers at controlled temperatures (e.g., 25°C vs. 37°C) to replicate conditions.
  • HPLC Quantification : Compare solubility via peak area integration against a calibration curve .
  • Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility readings .

Functional Studies

Q. What in vitro assays are suitable for evaluating the receptor-binding affinity of this compound?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure real-time binding kinetics.
  • Fluorescence Polarization : Use fluorescently labeled peptides to assess competitive binding .
  • Radioligand Displacement : Employ tritiated ligands to quantify IC50 values in competitive assays .

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